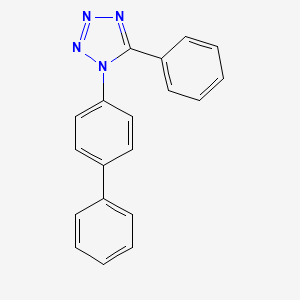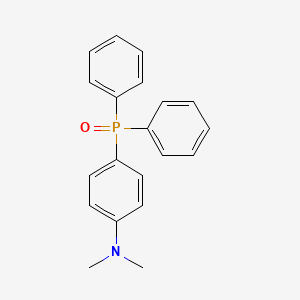
4-diphenylphosphoryl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-diphenylphosphoryl-N,N-dimethylaniline is an organic compound with the molecular formula C20H20NOP It is characterized by the presence of a diphenylphosphoryl group attached to an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diphenylphosphoryl-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
N,N-dimethylaniline+diphenylphosphoryl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-diphenylphosphoryl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-diphenylphosphoryl-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-diphenylphosphoryl-N,N-dimethylaniline involves its interaction with molecular targets through its phosphoryl and dimethylaniline groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the phosphoryl group can coordinate with metal ions, forming stable complexes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler analog without the diphenylphosphoryl group.
Diphenylphosphine oxide: Contains the diphenylphosphoryl group but lacks the N,N-dimethylaniline moiety.
4-diphenylphosphoryl-N,N-diethylaniline: Similar structure with ethyl groups instead of methyl groups.
Uniqueness
4-diphenylphosphoryl-N,N-dimethylaniline is unique due to the combination of the diphenylphosphoryl and N,N-dimethylaniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
797-72-8 |
|---|---|
Molecular Formula |
C20H20NOP |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-diphenylphosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChI Key |
IRWRWTCTSDPRSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




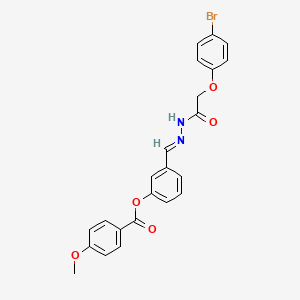
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)
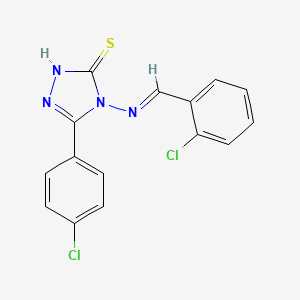
![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)
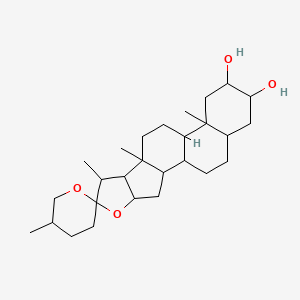
![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
